molecular formula C17H18N2O2S B5804000 N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B5804000
M. Wt: 314.4 g/mol
InChI Key: RYBNTXXFPUPGCB-UHFFFAOYSA-N
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Description

N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes both a benzamide and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 2-hydroxyaniline with 4-isopropylbenzoyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or thiourea moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Hydroxyphenyl)carbamothioyl]benzamide
  • N-[(2-Hydroxyphenyl)carbamothioyl]benzamide

Uniqueness

N-[(2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to the presence of both a hydroxyphenyl and an isopropyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(22)18-14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNTXXFPUPGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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